molecular formula C19H14N6O4 B2927617 N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 863018-62-6

N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B2927617
CAS No.: 863018-62-6
M. Wt: 390.359
InChI Key: ZAIYCRPIVRXJIN-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex hybrid structure, incorporating a 1,3-benzodioxole moiety linked to a 7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidine core via an acetamide bridge. The presence of the 1,3-benzodioxole group is a common pharmacophore in bioactive molecules, and its NMR spectral data can be thoroughly assigned using advanced techniques including 1D NMR (1H, 13C, DEPT 135) and 2D NMR (COSY, HMQC, HMBC) . Compounds within this structural family are frequently investigated as key intermediates in the synthesis of pharmacologically active heterocycles . Specifically, closely related triazolopyrimidinone analogs have been identified as subjects of research in various screening libraries, indicating their relevance in the search for new therapeutic agents . The structure of this product can be confirmed through comprehensive analytical profiling, including fully assigned NMR data, IR, and Raman spectroscopy, ensuring researchers receive a compound of verified identity and high quality . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-16(21-12-6-7-14-15(8-12)29-11-28-14)9-24-10-20-18-17(19(24)27)22-23-25(18)13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIYCRPIVRXJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step reactions. One common method includes the formation of the benzodioxole ring followed by the construction of the triazolopyrimidine core. The reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and oxidizing agents like potassium permanganate. Reaction conditions typically involve refluxing in solvents such as ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or disrupt the cell cycle in cancer cells. The exact mechanism involves binding to active sites on target proteins, thereby altering their function .

Comparison with Similar Compounds

Triazolopyrimidine Derivatives

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide (C₂₁H₂₀N₆O₂S, MW 420.5 g/mol):

  • Core structure : Shares the triazolopyrimidine backbone but replaces the benzodioxol group with a 2-ethoxyphenylacetamide and introduces a sulfur atom via a thioether linkage.
  • Key differences : The thioacetamide group and ethoxyphenyl substituent likely alter solubility and electronic properties compared to the oxygen-rich benzodioxol-acetamide in the target compound .

Pyrimido[2,1-b]quinazoline Derivatives (e.g., Compound 12 in ):

  • Core structure : Pyrimidoquinazoline fused with a dihydroquinazoline ring.
  • Key differences : Lacks the triazole ring but includes a nitrile (CN) group and a methylfuran substituent, which may influence reactivity and binding affinity .

Benzoxazinone and Oxadiazole Derivatives

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Core structure: Benzoxazinone fused with a pyrimidine ring.

Spectroscopic and Physicochemical Properties

Property Target Compound 2-((3-Benzyl...)thio-acetamide Pyrimidoquinazoline (12)
Molecular Weight 403.4 g/mol 420.5 g/mol 318 g/mol
IR Stretches Not reported ~2,209 cm⁻¹ (CN) 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO)
¹H NMR Features Benzodioxol protons (~6 ppm, unresolved) Ethoxyphenyl (δ 6.67–7.41 ppm) Methylfuran (δ 2.34 ppm)
Solubility Likely polar aprotic solvents (DMF/DMSO) Unreported DMF/water

The benzodioxol group in the target compound may enhance π-π stacking interactions compared to ethoxyphenyl or methylfuran substituents .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20N4O4C_{20}H_{20}N_{4}O_{4} with a molecular weight of approximately 392.4 g/mol. The structure includes a benzodioxole moiety and a triazolopyrimidine core, which contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as SKOV3 (ovarian cancer), DU145 (prostate cancer), and A549 (lung cancer) with IC50 values below 10 µg/mL in some cases .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes and pathways involved in cancer cell proliferation:

  • Enzyme Inhibition : These compounds may inhibit enzymes like EGFR and HER2 which are crucial in cancer signaling pathways. For example, certain derivatives have shown IC50 values as low as 0.009 µM against EGFR .
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential .

Antimicrobial Activity

Some studies have suggested that this compound may also exhibit antimicrobial properties. The presence of the benzodioxole structure is known to enhance the interaction with microbial targets.

Case Studies

StudyFindings
Anticancer Screening A series of compounds derived from triazolopyrimidine were screened for activity against multiple cancer cell lines. Results indicated significant cytotoxicity with some compounds exhibiting selectivity towards specific cancer types .
Mechanistic Insights Molecular docking studies have revealed binding affinities to key targets involved in cancer progression, suggesting a multi-targeted approach in its mechanism .

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